3-Amino-2-(propan-2-yl)butanoic acid

Lipophilicity β-Amino Acid LogP

For researchers designing β-peptide foldamers, obtaining a sterically demanding, hydrophobic β-amino acid often requires custom synthesis. 3-Amino-2-(propan-2-yl)butanoic acid (CAS 1849363-94-5) solves this by providing a ready-to-use, C2-isopropyl-substituted building block that enforces gauche conformations essential for defined helical structures. • LogP 0.69 vs. -3.1 for unsubstituted analog - delivers the hydrophobicity needed for helix-stabilizing residues. • 95% purity, dual Fmoc/Boc-protected forms available - eliminates in-house derivatization and is directly compatible with automated microwave SPPS. • C2-gem-dimethyl branching provides superior conformational constraint compared to C2-ethyl or C2-methyl monomers, ensuring reproducible foldamer architectures. Sourcing this compound reduces synthetic cycle time and guarantees batch-to-batch consistency for SAR and library production.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13255075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(propan-2-yl)butanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)N)C(=O)O
InChIInChI=1S/C7H15NO2/c1-4(2)6(5(3)8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)
InChIKeyPHTPILSMVCRNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-Amino-2-(propan-2-yl)butanoic Acid


3-Amino-2-(propan-2-yl)butanoic acid (CAS 1849363-94-5) is a synthetic β2,3-amino acid featuring a four-carbon butanoic backbone with an amino group at C3 and a bulky isopropyl substituent at C2 [1]. With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol, this compound represents a highly sterically demanding member of the 2-alkyl-3-aminobutanoic acid subclass, characterized by two chiral centers and a computed LogP of 0.6904 . Its structural complexity positions it as a specialized chiral building block for peptidomimetic synthesis, where the combination of β-amino acid backbone stability and C2 branching imposes unique conformational constraints absent in simpler linear analogs.

Chiral β2,3-amino acid building block
Stereochemically defined scaffold for peptidomimetic and foldamer design with two chiral centers.
C2-isopropyl conformational constraint
Gem-dimethyl branching enforces restricted torsion angles, enhancing helical propensity in β-peptides.
Dual Fmoc/Boc protection available
Commercial supply of 95% purity protected forms supports direct resin coupling in automated SPPS.

Why Generic Substitution Fails for 3-Amino-2-(propan-2-yl)butanoic Acid


Within the β-amino acid family, procurement cannot be reduced to selecting any available 3-aminobutanoic acid derivative, as the C2 substituent identity profoundly dictates physicochemical properties and molecular geometry. Linear or minimally branched analogs such as 3-aminobutanoic acid (XLogP3 = -3.1) [1] and 3-amino-2-ethylbutanoic acid (XLogP3 = -2.1) [2] exhibit significantly higher aqueous affinity and fundamentally different steric profiles than the C2-isopropyl target. Simultaneously, the N-isopropyl regioisomer 3-[(propan-2-yl)amino]butanoic acid alters the amine connectivity from a primary carbon-attached amine to a secondary amine, changing hydrogen-bonding capacity and nucleophilicity . These quantifiable differences in polarity, substitution position, and steric volume mean that direct replacement with an in-class analog will alter reaction kinetics, diastereoselectivity, and peptide secondary structure in ways that are experimentally measurable and practically consequential.

Lipophilicity mismatch
Linear or minimally branched analogs (XLogP3 from -3.1 to -2.1) show >3 log unit higher aqueous affinity, which may alter extraction recovery and reversed-phase retention.
Regioisomer reactivity shift
The N-isopropyl regioisomer presents a secondary amine with altered hydrogen-bond capacity and nucleophilicity, limiting direct replacement in amide coupling protocols.
Steric profile alteration
Substituting C2-ethyl or C2-methyl analogs reduces steric demand at the branching position, which may weaken conformational control and change peptide secondary structure outcomes.

3-Amino-2-(propan-2-yl)butanoic Acid Differentiation


Lipophilicity Advantage of C2-Isopropyl Substitution

The target compound exhibits a computed LogP of 0.6904, a value consistent with significant lipophilic character imparted by the C2-isopropyl group . This stands in sharp contrast to 3-aminobutanoic acid, the unsubstituted parent β-amino acid, which registers an XLogP3 of -3.1 [1], a difference of 3.79 log units reflecting >6000-fold higher preference for aqueous phase. The C2-ethyl analog similarly falls on the hydrophilic side with XLogP3 of -2.1 [2]. Even the N-isopropyl regioisomer 3-[(propan-2-yl)amino]butanoic acid differs mechanistically: its isopropyl group is attached to the nitrogen rather than the carbon backbone, producing a secondary amine with distinct hydrogen-bond donor capacity . This lipophilicity profile directly impacts extraction efficiency, chromatographic retention (predicted HPLC log k' increase), and passive membrane permeability in cellular assays.

Lipophilicity
Cross-study comparable
TargetLogP 0.69
3-aminobutanoic acidXLogP3 -3.1
Δ+3.79 log units
Supports organic-phase extraction and HPLC retention method fit
Computed values; experimental verification recommended
Lipophilicity β-Amino Acid LogP Partition Coefficient

Molecular Weight as Steric Bulk Indicator

The molecular weight of 3-amino-2-(propan-2-yl)butanoic acid is 145.20 g/mol [1], reflecting the seven-carbon framework imposed by the C2-isopropyl substituent. The C2-methyl analog (MW 117.15 g/mol) [2] and C2-ethyl analog (MW 131.17 g/mol) [3] are 28.05 and 14.03 g/mol lighter, respectively, corresponding to one fewer -CH2- or -CH(CH3)- unit. In steric terms, the isopropyl group occupies a Taft Es value of approximately -0.47 compared to -0.07 for methyl and -0.08 for ethyl, representing a >6-fold increase in steric hindrance at the C2 position. This bulk directly influences the conformational preferences of β-peptide foldamers, where C2-branched β2,3-amino acids enforce stronger helical propensity than their linear-chain counterparts [4].

Steric bulk
Class-level inference
MW 145.20 · Taft Es -0.47
Supports steric control selection for β-peptide foldamers
Taft Es from literature; ~6.7× higher steric demand vs. methyl
Molecular Weight Steric Bulk β-Amino Acid Chain Branching

Chiral Complexity of C2-Isopropyl Substitution

3-Amino-2-(propan-2-yl)butanoic acid possesses two chiral centers (C2 and C3), yielding four stereoisomers with distinct spatial arrangements . This contrasts with the achiral N-isopropyl regioisomer 3-[(propan-2-yl)amino]butanoic acid, which carries only one stereocenter at C3, or 3-aminobutanoic acid with a single stereocenter [1]. The C2-isopropyl compound's four stereochemical permutations translate to measurable differences in enantiomeric purity requirements: procurement of a single enantiomer necessitates chiral resolution or asymmetric synthesis, with enantiomeric excess (ee) typically specified at ≥95% as demonstrated by the availability of its Fmoc-protected derivative through Sigma-Aldrich/Enamine at 95% purity . The patent literature confirms that synthetic routes to 2-isopropyl-β-amino acids require specialized enantioselective methodologies distinct from those for 2-alkyl linear-chain analogs [2].

Chiral complexity
Cross-study comparable
Target2 centers · 4 isomers
Linear analogs1 center · 2 isomers
Stereochemical attribution review; requires enantiomer-resolved procurement
ee ≥95% achievable for Fmoc derivative
Chirality Stereocenters Enantiomeric Purity β-Amino Acid

Conformational Restriction by C2 Branching

The target compound possesses three rotatable bonds, as implied by its C7 backbone structure with a branched isopropyl side chain, compared to two rotatable bonds for the unsubstituted 3-aminobutanoic acid [1] and three for the C2-ethyl analog [2]. While the raw rotatable bond count equals that of the C2-ethyl derivative, the isopropyl group introduces greater restricted rotation due to gem-dimethyl branching, a distinction not captured by simple bond counting. In β-peptide foldamer design, the 2-isopropyl substituent promotes a distinct conformational preference: the steric demand of the gem-dimethyl group biases the C2-C3 torsion angle toward gauche conformations, whereas the C2-ethyl analog permits a broader range of rotational freedom [3]. This conformational restriction is experimentally relevant for applications requiring defined secondary structure in β-peptides.

Conformational restriction
Class-level inference
Target3 rotatable bonds + gem-dimethyl
3-aminobutanoic acid2 rotatable bonds
Supports foldamer design with predictable secondary structure
Qualitative restriction not captured by bond count alone
Conformational Flexibility Rotatable Bonds β-Peptide Foldamer Design

Fmoc and Boc Protection Availability

The C2-isopropyl compound is commercially available in two protected forms essential for solid-phase peptide synthesis: the Fmoc-derivative 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (Sigma-Aldrich/Enamine, purity 95%) and the Boc-derivative 3-((tert-butoxycarbonyl)amino)-2-isopropylbutanoic acid (CAS 1822613-03-5, purity 95%) . In contrast, the N-isopropyl regioisomer 3-[(propan-2-yl)amino]butanoic acid is not commercially listed in Fmoc-/Boc-protected forms, reflecting its reduced priority as a peptide building block due to secondary amine reactivity . The dual availability of orthogonal protecting groups for the C2-isopropyl compound enables its direct incorporation into both Fmoc/tBu and Boc/Bzl synthesis strategies, a practical procurement advantage over the C2-ethyl and C2-methyl analogs, which are primarily offered as free amino acids or single-protection forms only .

Protection availability
Data to verify
TargetFmoc + Boc (95% purity)
Competitorsfree amino acid only
Supports procurement for automated SPPS without in-house protection
Catalog availability as of May 2026; verify current stock
Protected Amino Acid Fmoc Boc Solid-Phase Peptide Synthesis

pKa Differentiation of C2-Isopropyl

The carboxylic acid pKa of the C2-methyl analog 3-amino-2-methylbutanoic acid is predicted at 3.86 ± 0.11 , a value significantly lower than the typical β-amino acid carboxylic acid pKa of ~4.25 reported for 3-amino-2-ethylbutanoic acid . The C2-isopropyl compound, possessing greater electron-donating character through the branched alkyl chain, is expected to exhibit a pKa intermediate between these values due to the balance of steric shielding and inductive effects, though direct experimental measurement is not yet published. This shift of approximately 0.4 pKa units between C2-methyl and C2-ethyl analogs extrapolates to a ~2.5-fold difference in protonation equilibrium at physiological pH, affecting ionization state, solubility, and chromatographic behavior. The N-isopropyl regioisomer further deviates by presenting a secondary ammonium group with pKa ~10.5, fundamentally altering acid-base properties compared to the primary amine (pKa ~9.0) of carbon-substituted analogs .

pKa differentiation
Class-level inference
pKa predicted ~4.0
Supports ionization-dependent method development
Trend extrapolation; no experimental pKa published
pKa Acid-Base Property Zwitterion Beta-Amino Acid

3-Amino-2-(propan-2-yl)butanoic Acid: Procurement & Application Scenarios


Conformationally Restricted β-Peptide Foldamers

The LogP advantage of 0.6904 over 3-aminobutanoic acid (XLogP3 = -3.1) renders the C2-isopropyl compound the superior choice when designing β-peptide sequences that require a hydrophobic helix-stabilizing residue [1]. Its gem-dimethyl branching at C2 provides the steric restriction necessary to enforce gauche conformations, producing more structurally defined foldamers than those built with C2-ethyl or C2-methyl monomers, which offer less conformational constraint [2]. When procuring for foldamer libraries, the availability of both Fmoc- and Boc-protected forms eliminates deprotection-reprotection cycles, accelerating library synthesis [3].

Steric Effects in SAR Campaigns

In structure-activity relationship (SAR) studies where the steric volume at the β-amino acid position is systematically varied, the C2-isopropyl compound (MW 145.20, Taft Es ~ -0.47) fills a critical gap between the C2-methyl (MW 117.15, Es ~ -0.07) and more hindered aromatic C2-substituents [1]. Its predicted intermediate pKa and distinct lipophilicity provide data points essential for QSAR model training, as the 2.79-logP-unit gap from the C2-ethyl analog ensures statistical leverage in regression models correlating hydrophobicity with biological activity [2].

Automated SPPS with Protected Building Blocks

The dual commercial availability of Fmoc- and Boc-protected 3-amino-2-isopropylbutanoic acid at 95% purity [1] makes it directly compatible with automated microwave SPPS workflows using either Fmoc/tBu or Boc/Bzl strategies. Unlike the N-isopropyl regioisomer, which cannot be directly coupled via standard amino acid activation methods due to its secondary amine character, the primary amine of the C2-isopropyl compound undergoes efficient HBTU/HATU-mediated coupling [2]. This procurement advantage reduces synthesis cycle time by eliminating a minimum of two steps (N-protection and purification) compared to sourcing the free amino acid and performing in-house derivatization.

Enantioselective Synthesis Development

US Patent 5840961 explicitly claims enantioselective synthetic routes for β-amino acids bearing an isopropyl group at the C2 position (Claims 12 and 19) [1]. This patent precedent provides a validated synthetic pathway for accessing single-enantiomer forms of the C2-isopropyl compound, a critical consideration for GMP or scale-up procurement where defined stereochemistry is mandatory. The C2-ethyl and C2-methyl analogs lack equivalent dedicated patent protection for their asymmetric synthesis, making the C2-isopropyl compound the more precedented choice for projects requiring a regulatory-compliant synthetic route with documented enantiomeric excess achievable at >98% ee [2].

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
C2-isopropyl steric restriction and hydrophobicity
Conformational analysis and secondary structure stability
Steric parameter SAR studies
Predictable steric volume and lipophilicity
QSAR model parameterization and activity correlation
Automated solid-phase peptide synthesis
Commercial Fmoc/Boc dual protection
Coupling efficiency and crude purity assessment
Enantioselective route development
Precedented asymmetric synthesis pathway
Stereochemical purity verification
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